molecular formula C24H23N3O2S2 B2880774 (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 624724-50-1

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2880774
CAS No.: 624724-50-1
M. Wt: 449.59
InChI Key: GPPVVTOTOPATDR-PGMHBOJBSA-N
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Description

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an ethoxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1,3-diphenyl-1H-pyrazole core. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically done by reacting the pyrazole derivative with thiourea and an appropriate aldehyde under basic conditions to form the thiazolidinone core.

    Introduction of the Ethoxypropyl Side Chain: The final step involves the alkylation of the thiazolidinone ring with 3-bromo-1-propanol in the presence of a base to introduce the ethoxypropyl side chain.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The ethoxypropyl side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In the field of medicine, research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells suggest that it could modulate pathways involved in inflammation and cancer progression.

Industry

Industrially, the compound’s potential applications include its use as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a valuable starting material for the development of new active ingredients.

Mechanism of Action

The mechanism of action of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their side chains and substituents. They are well-known for their use as antidiabetic agents.

    Pyrazole Derivatives: Compounds with a pyrazole core are widely studied for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

What sets (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one apart is its combination of a thiazolidinone ring with a pyrazole moiety and an ethoxypropyl side chain. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-2-29-15-9-14-26-23(28)21(31-24(26)30)16-19-17-27(20-12-7-4-8-13-20)25-22(19)18-10-5-3-6-11-18/h3-8,10-13,16-17H,2,9,14-15H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVVTOTOPATDR-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624724-50-1
Record name (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(3-ETHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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